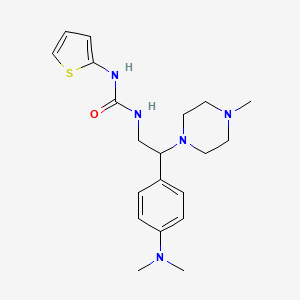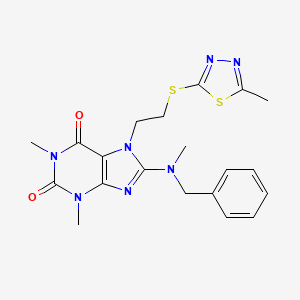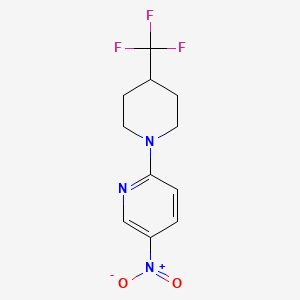
2-Bromo-6-(oxolan-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-(oxolan-3-yl)pyridine” is a chemical compound with the CAS Number: 1159822-10-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 2-bromo-6-tetrahydro-3-furanylpyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Coordination Chemistry : Derivatives of pyridine, such as 2-Bromo-6-(oxolan-3-yl)pyridine, have been used as ligands in coordination chemistry. These compounds show interesting properties like luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Extraction and Separation Techniques : Pyridine derivatives are also applied in the selective extraction of specific ions, such as Am(III) over Eu(III), from acidic solutions, indicating their potential use in separation technologies (Kolarik, Müllich, & Gassner, 1999).
Material Science and Molecular Architecture : Novel pyridine-based hydrazones, synthesized through methods like ultrasonication, have been studied for their molecular geometry, non-linear optical properties, and hydrogen bonding, demonstrating their use in materials science and molecular architecture (Khalid et al., 2021).
Catalysis : Pyridine compounds are used to generate Bronsted and Lewis acid sites on various surfaces like silica, indicating their role in catalysis and surface chemistry (Connell & Dumesic, 1987).
Organometallic Chemistry : Nickel(II) complexes with pyrazolylpyridines, including bromo-substituted pyridines, have been synthesized and studied for their potential in ethylene oligomerization reactions, showing the importance of these compounds in organometallic chemistry (Nyamato et al., 2016).
Photoreactions and Proton Transfer : Pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridines exhibit unique photoreactions and proton transfer capabilities, which are of interest in photochemistry and molecular dynamics (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
It is a pyridine derivative, which are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(oxolan-3-yl)pyridine .
properties
IUPAC Name |
2-bromo-6-(oxolan-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVBHZEUCVHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)


![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)
![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)
